molecular formula C12H12IN B1309458 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 217314-37-9

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B1309458
M. Wt: 297.13 g/mol
InChI Key: ZONDZQDYFVQUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole" is a derivative of the pyrrole molecule, which is a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by the presence of an iodophenyl group at the first position and two methyl groups at the second and fifth positions of the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves regioselective methods to introduce substituents at specific positions on the pyrrole ring. A study describes a highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles using the ipso-directing property of a trimethylsilyl group and subsequent palladium-catalyzed cross-coupling reactions . Although the target compound is not directly synthesized in this study, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques and X-ray diffraction analysis. For instance, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, was determined by X-ray diffraction, revealing that the pyrrole and phenyl rings are mainly planar . This information can provide insights into the molecular structure of "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole," as the presence of substituents can influence the planarity and overall geometry of the molecule.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including polymerization and anion binding. For example, the polymerization of a pyrrole dianion with alkyldihalides has been reported, leading to the formation of new polymers . Additionally, nitrophenyl derivatives of pyrrole diamides have been shown to deprotonate in the presence of fluoride, resulting in a color change . These studies demonstrate the reactivity of pyrrole derivatives and suggest that "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole" may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be studied through experimental and computational methods. A study on a penta-substituted pyrrole derivative provided insights into its spectroscopic characteristics and corrosion inhibition properties . Another study focused on the energetics and molecular structure of 2,5-dimethyl-1-phenylpyrrole and its nitrophenyl analogue, determining thermochemical and thermodynamic properties10. These analyses are crucial for understanding the behavior of pyrrole derivatives in different environments and can be applied to "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole."

Scientific Research Applications

Luminescent Polymers

Polymers containing pyrrole derivatives, such as the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, have been synthesized and exhibit strong fluorescence and high quantum yield, making them applicable in the field of luminescent materials. These polymers are soluble in common organic solvents and show significant potential for optoelectronic applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).

Antimicrobial Agents

Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, exhibit good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Hublikar et al., 2019).

Molecular Nanotechnology

In the field of molecular nanotechnology, the development of redox-responsive compounds, including tetrathiafulvalene (TTF) derivatives from pyrrole compounds, is of great interest. These materials, such as non-symmetric bispyrrolotetrathiafulvalene building blocks, play a crucial role in constructing redox-active materials with favorable properties for electronic applications (Neumann & Jeppesen, 2023).

Corrosion Inhibition

Pyrrole derivatives have been investigated as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These compounds, including 1H-pyrrole-2,5-dione derivatives, show good inhibition efficiency, suggesting their application in protecting metals against corrosion (Zarrouk et al., 2015).

Organic Synthesis and Materials Science

The synthesis and characterization of pyrrole derivatives have led to applications in organic synthesis and materials science. For instance, the preparation of novel 2,5-diferrocenyl-1-phenyl-1H-pyrrole demonstrates its use in materials with electronically intercommunicating iron centers, which are important for the development of new materials with unique electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).

Safety And Hazards

The safety and hazards of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole are not directly provided in the search results. However, the safety data sheets of similar compounds, 3-Iodophenyl isocyanate8 and 3-Iodophenyl isothiocyanate9, provide information on their hazards.


Future Directions

The future directions for the use or study of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole are not specified in the search results. However, there are references to the potential use of similar compounds in various fields10.


Please note that the information provided is based on the search results and may not be fully accurate or complete. For a comprehensive analysis, it is recommended to refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

1-(3-iodophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDZQDYFVQUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406333
Record name 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

CAS RN

217314-37-9
Record name 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.